molecular formula C38H45N7O5S2 B1200847 Lissoclinamide 7 CAS No. 126297-39-0

Lissoclinamide 7

Cat. No. B1200847
CAS RN: 126297-39-0
M. Wt: 743.9 g/mol
InChI Key: RBBBWKUBQVARPL-SWQMWMPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lissoclinamide 7 is a natural product found in Lissoclinum patella with data available.

Scientific Research Applications

Cytotoxic Properties and Structure-Activity Relationships

Lissoclinamide 7, a cyclic peptide isolated from the ascidian Lissoclinum patella, is known for its significant cytotoxic properties. Hawkins et al. (1990) found that slight changes in its structure result in marked differences in cytotoxicities, with lissoclinamide 7 being the most potent, rivaling the cytotoxicity of didemnin B in vitro (Hawkins et al., 1990).

Total Synthesis and Configurational Studies

Wipf and Fritch (1996) achieved the first total synthesis of lissoclinamide 7, offering insights into its structural complexities and providing a pathway for the synthesis of analogues for further study (Wipf & Fritch, 1996). Additionally, their work in 1998 on the conformational studies of lissoclinamide 7 highlighted the compound's potential as a template for selective metal ion binding and for designing conformationally preorganized peptides (Wipf et al., 1998).

Metal Binding Properties

Morris et al. (2001) conducted studies on the metal binding selectivity of lissoclinamides, including lissoclinamide 7. Their findings suggest potential applications in understanding and manipulating metal ion interactions with cyclic peptides (Morris et al., 2001).

properties

CAS RN

126297-39-0

Product Name

Lissoclinamide 7

Molecular Formula

C38H45N7O5S2

Molecular Weight

743.9 g/mol

IUPAC Name

(2S,8S,11R,15R,18R,22R,25S,26R)-8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),14(30),21(29)-triene-7,10,17,24-tetrone

InChI

InChI=1S/C38H45N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,21-22,25-31H,10,15-20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)/t22-,25-,26+,27+,28+,29+,30-,31+/m1/s1

InChI Key

RBBBWKUBQVARPL-SWQMWMPHSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)N[C@@H](C3=N[C@@H](CS3)C(=O)N[C@@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

synonyms

lissoclinamide 7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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